molecular formula C17H36N2O B1599153 Tetrabutylammonium cyanate CAS No. 39139-87-2

Tetrabutylammonium cyanate

Cat. No.: B1599153
CAS No.: 39139-87-2
M. Wt: 284.5 g/mol
InChI Key: CELBUIFNFBCDDM-UHFFFAOYSA-N
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Description

Tetrabutylammonium cyanate is a chemical compound with the molecular formula (CH3CH2CH2CH2)4N(OCN). It is also known by other names such as tetrabutylammonium isocyanate and tetrabutylammonium oxycyanide . This compound is typically used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

Tetrabutylammonium cyanate plays a significant role in biochemical reactions, particularly as a catalyst in the synthesis of polymers and other materials. It interacts with various enzymes, proteins, and biomolecules, facilitating reactions such as enzyme inhibition and metabolic processes . The compound’s interaction with enzymes like cyanase is crucial for the conversion of cyanate to ammonia and carbon dioxide, which are essential for various metabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins involved in these processes . The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the stability of this compound can vary, affecting its efficacy and impact on cells over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the threshold effects and potential toxicity at high doses is essential for determining safe and effective usage in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . The compound’s role in metabolic flux and its impact on metabolite levels are crucial for understanding its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function within the biological system.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is essential for elucidating its activity and function at the subcellular level.

Preparation Methods

Tetrabutylammonium cyanate can be synthesized through several methods. One common method involves the reaction of tetrabutylammonium hydroxide with cyanogen chloride. The reaction is typically carried out in an organic solvent such as acetonitrile under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tetrabutylammonium cyanate undergoes various types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Tetrabutylammonium cyanate can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity and applications involving the cyanate ion, which differentiates it from other tetrabutylammonium salts.

Biological Activity

Tetrabutylammonium cyanate (TBAC) is a quaternary ammonium salt with the molecular formula C16H36N2O\text{C}_{16}\text{H}_{36}\text{N}_{2}\text{O} and a molecular weight of 284.49 g/mol. It is primarily recognized for its role as a phase transfer catalyst in organic synthesis, but its biological activity has garnered attention in recent research. This article delves into the biological effects, toxicological profiles, and potential applications of TBAC based on diverse sources.

  • Molecular Structure : TBAC consists of a tetrabutylammonium cation and a cyanate anion.
  • Solubility : It is soluble in polar organic solvents, which enhances its utility in various chemical reactions.

Toxicological Profile

The cyanate group in TBAC contributes to its biological activity, particularly regarding toxicity. Exposure to cyanate compounds can lead to significant health issues:

  • Acute Effects : Ingestion of TBAC can cause severe toxicity, including symptoms such as nausea, headache, dizziness, and potentially fatal outcomes at high doses (less than 5 grams) due to cyanide release .
  • Chronic Effects : Long-term exposure may lead to thyroid dysfunction due to the metabolic conversion of cyanide to thiocyanate, which interferes with iodine uptake . Symptoms may include loss of appetite, muscle cramps, and neurological disturbances.

The mechanism by which TBAC exerts its biological effects involves the release of cyanide ions upon hydrolysis. Cyanide acts as a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and metabolic disruption .

Synthesis and Applications

Research has demonstrated that TBAC is effective in various synthetic applications:

  • Phase Transfer Catalysis : TBAC facilitates nucleophilic substitution reactions in organic chemistry, particularly in the photocyanation of aromatic compounds .
  • Reactivity with Aldehydes and Ketones : Studies indicate that TBAC can catalyze the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones, enhancing nucleophilic reactions that were previously challenging .

Environmental Impact

Due to its toxicological properties, TBAC poses environmental risks. It is classified as very toxic to aquatic organisms and may cause long-term adverse effects on ecosystems . Proper handling and disposal are critical to mitigate these risks.

Comparative Analysis with Similar Compounds

CompoundStructureUnique Features
Tetrabutylammonium BromideC16H36BrN\text{C}_{16}\text{H}_{36}\text{BrN}Halogenated analogue with different reactivity
Tetrabutylammonium FluorideC16H36FN\text{C}_{16}\text{H}_{36}\text{FN}Exhibits different solubility properties
Tetrabutylammonium AcetateC16H36O2N\text{C}_{16}\text{H}_{36}\text{O}_{2}\text{N}Used as a phase transfer catalyst without cyanide reactivity

Properties

IUPAC Name

tetrabutylazanium;isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.CNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELBUIFNFBCDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=[N-])=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192386
Record name Tetrabutylammonium cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39139-87-2
Record name Tetrabutylammonium cyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039139872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonium cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium cyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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